N-(2-methoxyphenethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide
Description
Properties
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-2-pyrazin-2-yl-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-23-15-5-3-2-4-12(15)6-7-20-16(22)14-11-24-17(21-14)13-10-18-8-9-19-13/h2-5,8-11H,6-7H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODSCUCBUKMDCEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C2=CSC(=N2)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of Pyrazinyl Group: The pyrazinyl group can be introduced via a nucleophilic substitution reaction using pyrazine derivatives.
Formation of Carboxamide: The carboxamide group is typically formed through the reaction of the thiazole derivative with an appropriate amine, such as 2-methoxyphenethylamine, under amide coupling conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may modulate these targets, leading to changes in cellular pathways and physiological effects.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds with similar thiazole rings, such as thiamine (vitamin B1) or sulfathiazole.
Pyrazine Derivatives: Compounds with pyrazine rings, such as pyrazinamide or phenazine.
Uniqueness
N-(2-methoxyphenethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other thiazole or pyrazine derivatives.
Biological Activity
N-(2-methoxyphenethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its pharmacological potential.
Synthesis
The compound can be synthesized through a multi-step process involving the formation of a thiazole ring, attachment of the pyrazinyl group, and subsequent formation of the carboxamide moiety. The general synthetic route includes:
- Formation of Thiazole Ring : Utilizing an α-haloketone and thiourea derivative in a cyclization reaction.
- Attachment of Pyrazinyl Group : Achieved via nucleophilic substitution.
- Formation of Carboxamide : Conducted through amide coupling with an appropriate carboxylic acid derivative.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent. For instance, compounds with similar thiazole structures have shown significant inhibition against pathogens such as Staphylococcus aureus and Escherichia coli.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have shown that it can inhibit the growth of cancer cell lines, including human lung carcinoma (A-549) and breast carcinoma (MCF-7). Molecular docking studies suggest that the compound interacts with key enzymes involved in cancer cell proliferation, such as dihydrofolate reductase (DHFR), thereby modulating their activities and leading to reduced cell viability.
The biological effects of this compound are mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cell survival and proliferation.
- Receptor Modulation : It can bind to receptors involved in signaling pathways that regulate cell growth and apoptosis.
This dual mechanism enhances its potential therapeutic applications in treating infections and cancer.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with related compounds is useful:
Case Studies
-
Anticancer Efficacy : A study conducted on the cytotoxic effects of thiazole derivatives showed that this compound significantly reduced viability in A-549 cells compared to standard chemotherapeutics like 5-fluorouracil. The study utilized MTT assays to quantify cell viability.
"Most synthesized compounds displayed meaningful activity against A-549 and MCF-7 cell lines when compared to 5-fluorouracil" .
- Antimicrobial Activity Assessment : Another research focused on the antimicrobial properties revealed that this compound exhibited effective inhibition against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
